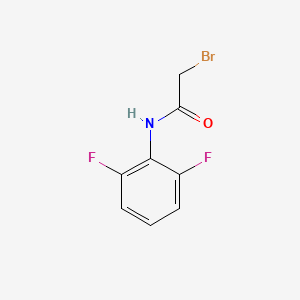

2-bromo-N-(2,6-difluorophenyl)acetamide

概要

説明

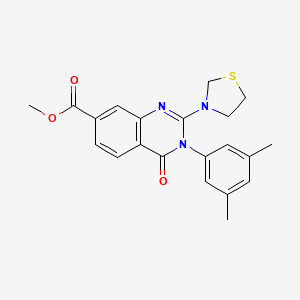

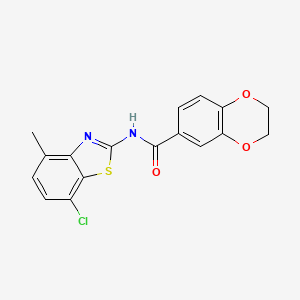

“2-bromo-N-(2,6-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrF2NO . Its molecular weight is 250.04 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 250.04 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.科学的研究の応用

C–H···O and C–H···X (X = Cl/Br) Hydrogen Bond Tuned Supramolecular Assembly

A study by Hazra et al. (2014) highlights the crystal structures of compounds including phenyl derivatives, which are determined using X-ray powder diffraction. These structures exhibit intermolecular hydrogen bonds and weak C–H···Cl/Br interactions, facilitating the formation of three-dimensional architectures. The research signifies the importance of such interactions in developing supramolecular assemblies, which could have implications for material science and molecular engineering (Hazra et al., 2014).

Structures of Two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides

Boechat et al. (2011) describe the crystal structures of compounds with a close structural resemblance to "2-bromo-N-(2,6-difluorophenyl)acetamide". The study demonstrates the 'V' shaped molecular structure and the intermolecular interactions that generate 3-D arrays. Such structural insights can be pivotal for the design of new molecules with specific properties for pharmaceutical applications (Boechat et al., 2011).

KBr/K2S2O8-mediated Dibromohydration of N-(2-alkynylaryl)acetamide

Qiu et al. (2017) detail a synthesis method for N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide via regioselective dibromohydration. This method underscores the synthesis's efficiency without metal catalysis and highlights the potential for creating diverse molecules for chemical research and development (Qiu et al., 2017).

Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, exploring their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study demonstrates the compounds' light harvesting efficiency and suggests their application in renewable energy technologies (Mary et al., 2020).

Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives

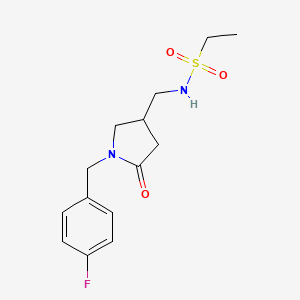

Fahim and Ismael (2019) explore the synthesis and antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, providing insight into their potential as novel antimicrobial agents. The study combines experimental and theoretical approaches to understand the compounds' reactivity and biological activity (Fahim & Ismael, 2019).

Safety and Hazards

特性

IUPAC Name |

2-bromo-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCVUJEUXCGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)

![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)

![2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2904416.png)

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)